7-Oxo-7-phenylheptanoic acid

Description

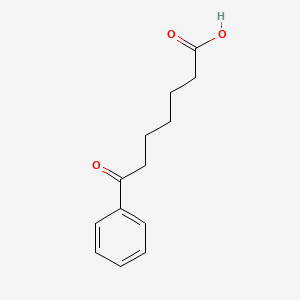

7-Oxo-7-phenylheptanoic acid (CAS: 7472-43-7) is a keto-substituted carboxylic acid characterized by a seven-carbon aliphatic chain with a phenyl group and a ketone group at the terminal position. Its molecular formula is C₁₃H₁₆O₃, and it is synthesized via catalytic hydroboration followed by oxidation and acidification. The compound is typically isolated as a white solid with a yield of 68% using column chromatography (EtOAc:pentane +1% AcOH) .

Key spectral data includes:

- ¹H NMR (600 MHz, CDCl₃): δ 7.95 (d, 2H), 7.56 (t, 1H), 7.46 (t, 2H), 2.99 (t, 2H), 2.39 (t, 2H), and signals for aliphatic protons .

- ¹³C NMR (151 MHz, CDCl₃): δ 200.3 (ketone), 179.4 (carboxylic acid), and aromatic carbons at 137.1–128.2 ppm .

This compound serves as a precursor in organic synthesis, particularly for esters (e.g., fragrances) and specialized intermediates .

Properties

IUPAC Name |

7-oxo-7-phenylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12(11-7-3-1-4-8-11)9-5-2-6-10-13(15)16/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQWHEUDAHLEPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00322739 | |

| Record name | 6-Benzoylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7472-43-7 | |

| Record name | ζ-Oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7472-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 401949 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007472437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7472-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Benzoylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-oxo-7-phenylheptanoic acid typically involves the oxidation of 7-phenylheptanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 7-Oxo-7-phenylheptanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) under acidic conditions.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Grignard reagents, organolithium compounds.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Oxo-7-phenylheptanoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 7-oxo-7-phenylheptanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme tryptophan indole lyase, which plays a role in the production of indoxyl sulfate, a uremic toxin. This inhibition can slow the progression of renal failure in chronic kidney disease .

Comparison with Similar Compounds

5-Benzoylpentanoic Acid (CAS: 4144-62-1)

- Structure : A five-carbon chain with a benzoyl group (C₆H₅CO-) at the terminal position.

- Molecular Formula : C₁₂H₁₄O₃.

- Applications: Used in pharmaceutical intermediates and polymer synthesis.

7-Benzoylheptanoic Acid (CAS: 66147-75-9)

- Structure : Seven-carbon chain with a benzoyl group instead of a ketone.

- Molecular Formula : C₁₄H₁₈O₃.

- Key Difference : Replacement of the ketone with a benzoyl group increases steric bulk and electron-withdrawing effects, influencing its reactivity in nucleophilic acyl substitutions .

Substituent Variations

2-Methyl-7-oxo-7-phenylheptanoic Acid (CAS: 56721-56-3)

- Structure : Methyl branch at the C-2 position of the aliphatic chain.

- Molecular Formula : C₁₄H₁₈O₃.

- This derivative is explored in specialized synthetic routes .

7-Oxo-7-(4-n-pentylphenyl)heptanoic Acid (CAS: 898791-49-6)

- Structure : A 4-n-pentylphenyl substituent replaces the phenyl group.

- Molecular Formula : C₁₈H₂₆O₃.

- Applications: Enhanced lipophilicity due to the pentyl chain may improve compatibility with nonpolar matrices, making it suitable for lipid-based drug delivery systems .

Derivative Compounds

Ethyl 7-Oxo-7-phenylheptanoate

- Structure : Ethyl ester of the parent acid.

- Molecular Formula : C₁₆H₁₈O₃.

- Properties: Colorless to pale yellow liquid; soluble in ethanol and DMF.

- Applications: Key ingredient in fragrances for its "warm, aromatic" notes. Also used as a solvent in catalytic reactions .

Ethyl (Z)-7-Oxo-3-phenyl-2-heptenoate (CAS: 98525-83-8)

- Structure : Unsaturated ester with a double bond at C-2 and phenyl at C-3.

- Molecular Formula : C₁₅H₁₈O₃.

- Synthesis : Achieved via stereoselective routes (62% yield). The conjugated system may enhance UV absorption, useful in photochemical studies .

Comparative Data Table

Research Insights

- Reactivity: The ketone group in this compound facilitates nucleophilic attacks, while benzoyl variants (e.g., 7-benzoylheptanoic acid) undergo slower acylations due to reduced electrophilicity .

- Thermal Stability : Derivatives like ethyl esters exhibit higher volatility, making them suitable for distillation-purified applications .

Biological Activity

7-Oxo-7-phenylheptanoic acid (C14H14O3) is an organic compound notable for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H14O3

- CAS Number : 7472-43-7

- Solubility : Soluble in organic solvents such as ethanol and chloroform .

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit tryptophan indole lyase, which is involved in the production of indoxyl sulfate, a uremic toxin. This inhibition may slow the progression of renal failure in chronic kidney disease.

- Anti-inflammatory Activity : It inhibits enzymes that promote inflammation, thereby reducing inflammatory responses in conditions such as sepsis .

- Antioxidant Properties : The compound scavenges free radicals, thereby reducing oxidative stress and protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-tumor Effects : Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth, particularly in breast cancer models .

Case Studies and Experimental Data

- Anti-inflammatory Effects :

- Antioxidant Activity :

- Anti-tumor Properties :

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional similarities between this compound and related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Benzoylhexanoic Acid | C13H16O3 | Contains a benzoyl group; different reactivity |

| 7-Aminoheptanoic Acid | C7H15NO2 | Lacks the keto group; simpler amine structure |

| Phenylacetic Acid | C8H8O2 | Aromatic carboxylic acid without heptanoic chain |

| 2-Hydroxy-5-phenyloctanoic Acid | C14H20O3 | Contains hydroxyl group; may exhibit different activity |

Q & A

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies?

- Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values. Apply ANOVA for group comparisons and Kaplan-Meier survival analysis for longitudinal data. Report confidence intervals and p-values with correction for multiple comparisons .

Tables for Quick Reference

| Property | Value/Technique | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈O₂ | |

| CAS Registry Number | 7472-43-7 | |

| Key Spectroscopic Peaks | ¹H NMR (CDCl₃): δ 7.45 (phenyl), 2.35 (CH₂) | |

| Safety Precautions | Avoid dust formation; use PPE |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.